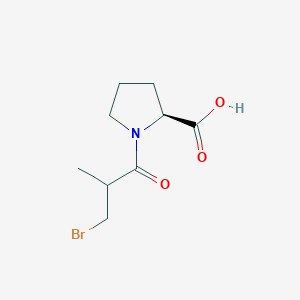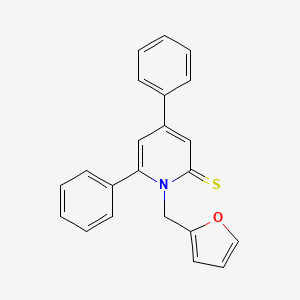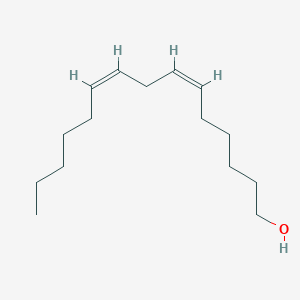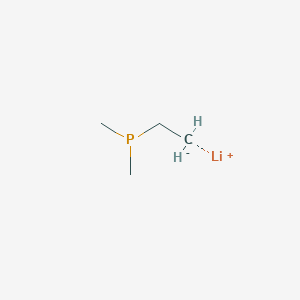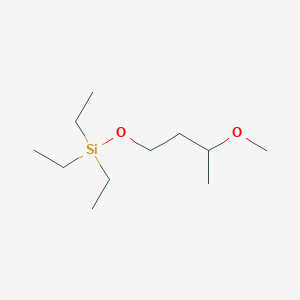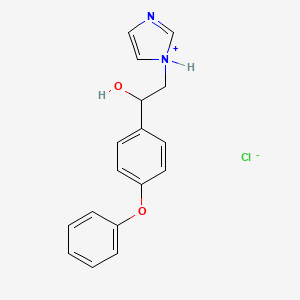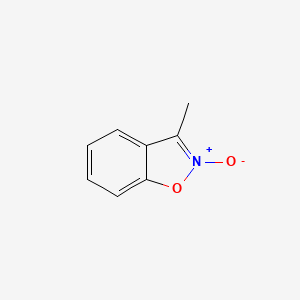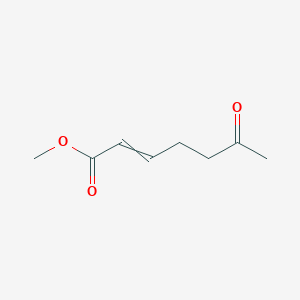
Methyl 6-oxohept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxohept-2-enoate is an organic compound with the molecular formula C8H12O3 It is an ester derivative characterized by a hept-2-enoate backbone with a keto group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-oxohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired ester . Another method involves the use of enol p-tosylate derived from methyl acetoacetate, which undergoes cross-coupling reactions to form the ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Aplicaciones Científicas De Investigación
Methyl 6-oxohept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.
Mecanismo De Acción
The mechanism of action of methyl 6-oxohept-2-enoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the keto group can participate in various redox reactions. These reactions are facilitated by enzymes or chemical catalysts that target the ester or keto functionalities.
Comparación Con Compuestos Similares
Ethyl 2-methyl-3-oxohept-6-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-oxohept-6-enoate: Lacks the double bond at the second position.
Uniqueness: Methyl 6-oxohept-2-enoate is unique due to its specific placement of the keto group and the double bond, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective synthetic applications where these functional groups are required.
Propiedades
Número CAS |
73923-21-4 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 6-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3 |
Clave InChI |
PXPNWJGBSDMRQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



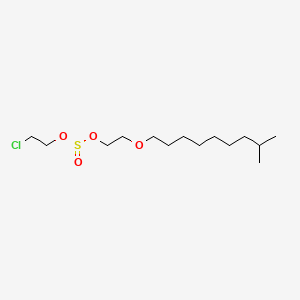
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
